N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is a synthetic organic compound that features a unique combination of a chlorinated phenyl ring and a dioxidoisothiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazolidine-1,1-dioxide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenylpropionamides, sulfoxides, and sulfones, which can have different biological and chemical properties .
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxidoisothiazolidine moiety is believed to play a crucial role in its biological activity by forming stable complexes with metal ions or interacting with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)valeramide
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is unique due to its specific combination of a chlorinated phenyl ring and a dioxidoisothiazolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility .
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- Chloro-substituted phenyl ring: Enhances reactivity and biological interaction.
- Isothiazolidin-2-yl moiety: Imparts specific pharmacological properties.
- Propionamide functional group: May influence the compound's solubility and biological activity.
The molecular formula is C13H14ClN3O3S, with a molecular weight of approximately 315.78 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isothiazolidine: Reaction of 4-chloroaniline with sulfur and nitrogen sources.
- Chlorination: Introduction of the chloro group using thionyl chloride.
- Acylation: Reaction with propionyl chloride to yield the final product.
Antimicrobial Properties
Research indicates that compounds with isothiazolidine structures often exhibit significant antimicrobial activities. A study showed that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may possess potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism appears to involve the induction of apoptosis in these cell lines, potentially through modulation of apoptotic pathways.
The biological activity of this compound is thought to be mediated by:
- Enzyme inhibition: The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Receptor modulation: Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)acetamide | Lacks isothiazolidine moiety | Limited antimicrobial activity |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide | Contains benzamide group | Moderate anticancer activity |
N-(4-chloro-N-pyridin-2-yl)propionamide | Different heterocyclic structure | Potential anti-inflammatory effects |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of isothiazolidines. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-y)phenyl)propionamide was shown to induce apoptosis through caspase activation in MCF-7 cells. The study suggested further exploration into its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-2-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-19(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUNJLVZRMQWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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